4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade solvents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds:
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with different substituents, leading to variations in biological activity.
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another similar compound with different substituents, affecting its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C17H16N4S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S/c1-2-13-8-10-14(11-9-13)12-18-21-16(19-20-17(21)22)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22)/b18-12+ |
InChI Key |
OIFSSVFEOYXIIW-LDADJPATSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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